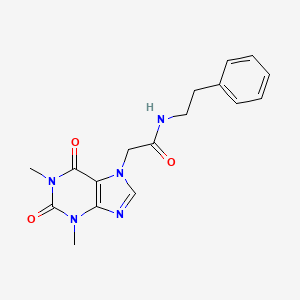

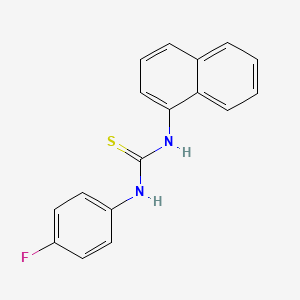

![molecular formula C19H20N2O4 B5565595 4-[2-(2-甲氧基苯氧基)丁酰基]-3,4-二氢-2(1H)-喹喔啉酮](/img/structure/B5565595.png)

4-[2-(2-甲氧基苯氧基)丁酰基]-3,4-二氢-2(1H)-喹喔啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoxalinone derivatives, including compounds similar to "4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone," often involves innovative and environmentally friendly approaches. For example, Petronijevic et al. (2017) presented a one-pot biocatalytic synthesis method using lemon juice as an alternative to hazardous solvents and catalysts for the synthesis of 3,4-dihydro-2(1H)-quinoxalinones, demonstrating a clean and efficient methodology with high yields and minimal environmental impact (Petronijevic et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives, including our compound of interest, showcases distinct features that influence their physical and chemical properties. Shahani et al. (2010) analyzed a related compound, highlighting how the orientation and dihedral angles of various rings and substituents affect the overall molecular configuration, which is critical for understanding the interaction mechanisms and reactivity of these molecules (Shahani et al., 2010).

Chemical Reactions and Properties

Quinoxalinone derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. Yamaguchi et al. (1987) explored the use of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide for high-performance liquid chromatography, revealing insights into the reactivity and functional group transformations of quinoxalinone compounds (Yamaguchi et al., 1987).

Physical Properties Analysis

The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystalline structure, are key to their application and function. Iwanami and Inagaki (1976) synthesized derivatives of 2(1H)quinoxalinone, providing valuable data on their physical state, solubility, and other physicochemical characteristics that are crucial for the development and application of these compounds (Iwanami & Inagaki, 1976).

Chemical Properties Analysis

Understanding the chemical properties of "4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone" involves exploring its reactivity, stability, and interaction with various chemical reagents. Olasunkanmi and Ebenso (2019) conducted studies on quinoxaline-based propanones, which share a similar structural framework, to investigate their inhibitory effects on mild steel corrosion, demonstrating the compound's potential for industrial applications due to its chemical stability and reactivity (Olasunkanmi & Ebenso, 2019).

科学研究应用

1. 催化与不对称氢化

喹喔啉衍生物,如与 4-[2-(2-甲氧基苯氧基)丁酰基]-3,4-二氢-2(1H)-喹喔啉酮相关的那些,已被探索其在催化中的用途。例如,带有叔丁基甲基膦基团的刚性 P-手性膦配体已被合成用于铑催化的官能化烯烃的不对称氢化,这在手性药物成分的制备中很重要 (Imamoto 等人,2012).

2. 液相色谱中的荧光衍生化

另一个应用是在高效液相色谱中的荧光衍生化。喹喔啉衍生物已被用作伯醇、仲醇和叔醇的灵敏荧光衍生化试剂。这种方法提高了检测限,并允许对各种化合物进行有效分离和分析 (山口等人,1987).

3. 生物催化合成

在绿色化学领域,喹喔啉衍生物已被用于生物催化合成。例如,烯醇离子被用作 3,4-二氢-2(1H)-喹喔啉酮和 3,4-二氢-1,4-苯并噁嗪-2-酮生物催化合成的合成子。该过程环保且高效,产生的废物较少且没有副产物 (Petronijevic 等人,2017).

4. 药物化学和药理学

喹喔啉衍生物在药物化学中具有显着潜力,特别是作为抗结核剂。例如,某些 6(7)-取代喹喔啉-2-羧酸盐 1,4-二氧化物衍生物已被合成并评估其抗结核活性,表现出效力、选择性和低细胞毒性,使其成为新药化合物的有希望的先导 (Jaso 等人,2005).

5. 缓蚀

喹喔啉衍生物也因其在缓蚀中的作用而被探索。例如,已经对喹喔啉-6-基-4,5-二氢吡唑的丙酮衍生物作为盐酸中低碳钢腐蚀的抑制剂进行了实验和计算研究。这些研究有助于理解腐蚀抑制的机制并开发更有效的抑制剂 (Olasunkanmi & Ebenso,2019).

属性

IUPAC Name |

4-[2-(2-methoxyphenoxy)butanoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-3-15(25-17-11-7-6-10-16(17)24-2)19(23)21-12-18(22)20-13-8-4-5-9-14(13)21/h4-11,15H,3,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUALTDUQAJJQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733191 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)

![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5565536.png)

![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)

![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)